molecular formula C15H23N3O3 B6800599 N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide

N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide

Cat. No.: B6800599
M. Wt: 293.36 g/mol
InChI Key: SDVFBBCLRNFEFP-UHFFFAOYSA-N
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Description

N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[26]nonane-8-carboxamide is a complex organic compound featuring a spirocyclic structure with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Spirocyclic Core Construction: The spirocyclic structure is often constructed via a cyclization reaction involving a suitable diol and an amine, forming the spiro linkage.

    Final Coupling: The oxazole derivative is then coupled with the spirocyclic core using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the spirocyclic core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products from these reactions include oxazole N-oxides, reduced spirocyclic derivatives, and substituted oxazole compounds, each with potential unique biological activities.

Scientific Research Applications

N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Biological Studies: It is used in research to understand the biological pathways and mechanisms it may influence, particularly in the context of its spirocyclic and oxazole components.

    Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of more complex molecules, potentially serving as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with enzymes or receptors, particularly those involved in metabolic or signaling pathways.

    Pathways Involved: It could modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide stands out due to its spirocyclic structure combined with the oxazole ring, which may confer unique biological properties not seen in the other compounds listed. This structural uniqueness could lead to novel interactions with biological targets and potentially new therapeutic applications.

Properties

IUPAC Name

N-[(2-propyl-1,3-oxazol-5-yl)methyl]-5-oxa-8-azaspiro[2.6]nonane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-2-3-13-16-8-12(21-13)9-17-14(19)18-6-7-20-11-15(10-18)4-5-15/h8H,2-7,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVFBBCLRNFEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(O1)CNC(=O)N2CCOCC3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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